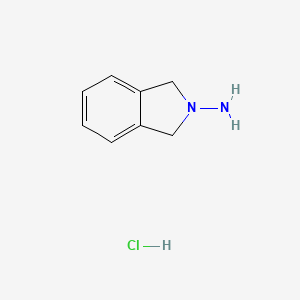

Isoindolin-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dihydroisoindol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-10-5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKFLHOJAHSLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633197 | |

| Record name | 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53995-97-4 | |

| Record name | 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isoindolin-2-amine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of Isoindolin-2-amine Hydrochloride

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its rigid bicyclic scaffold, derived from the isoindoline core, serves as a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive overview of the essential chemical and physical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical parameters, spectroscopic profile, reactivity, and applications, establishing a foundational understanding for its effective use as a synthetic intermediate.

Chemical Identity and Structural Elucidation

This compound is the salt form of the N-amino derivative of isoindoline. The isoindoline core is a bicyclic framework where a benzene ring is fused to a five-membered pyrrolidine ring.[1] The hydrochloride salt enhances the compound's stability and aqueous solubility, making it amenable to various reaction conditions and biological assays.

Key Identifiers:

-

Systematic Name: 2,3-dihydro-1H-isoindol-2-amine hydrochloride

-

Molecular Formula: C₈H₁₁ClN₂[3]

Molecular Structure

The structure consists of the planar benzene ring fused to the non-planar, saturated pyrrolidine ring. The key functional group is the primary amine (-NH₂) attached to the nitrogen atom (N-2) of the isoindoline core. This exocyclic amine is the primary site of reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. The hydrochloride salt form significantly influences these characteristics compared to the free base.

| Property | Value | Source(s) |

| Appearance | Powder | [2] |

| Melting Point | 202-206 °C | [2] |

| Molecular Formula | C₈H₁₁ClN₂ | [3] |

| Molecular Weight | 170.64 g/mol | [3][4] |

| Storage | Room Temperature, under inert atmosphere | [2][5] |

| Purity | Typically >95% | [3] |

| SMILES | C1C2=CC=CC=C2CN1N.Cl | [6] |

| InChI Key | AIKFLHOJAHSLAY-UHFFFAOYSA-N | [2] |

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for verifying the identity, purity, and structure of starting materials in drug development.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under positive electrospray ionization (ESI+) conditions, the compound will readily lose the HCl and show a protonated molecular ion for the free base.

-

Expected [M+H]⁺ for Free Base (C₈H₁₀N₂): ~135.09 m/z[7]

-

Fragmentation: The primary fragmentation pathway involves the cleavage of the N-N bond, followed by further fragmentation of the isoindoline ring system. Tandem MS (MS/MS) analysis is crucial for detailed structural confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm, corresponding to the four protons on the benzene ring.

-

Methylene Protons (CH₂): Two singlets or an AB quartet system for the two non-equivalent CH₂ groups of the isoindoline ring, typically in the δ 4.0-5.0 ppm range.

-

Amine Protons (NH₂): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

-

¹³C NMR: The spectrum would display signals for:

-

Aromatic Carbons: Multiple signals between δ 120-145 ppm.

-

Aliphatic Carbons (CH₂): Signals for the two methylene carbons, typically in the δ 50-60 ppm range.

-

Purity Assessment: A Standard HPLC Workflow

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A self-validating reverse-phase HPLC method is fundamental for quality control.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,3-dihydro-1H-isoindol-2-amine hydrochloride | 53995-97-4 [sigmaaldrich.com]

- 3. This compound-53995-97-4 - Thoreauchem [thoreauchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. ISOINDOLIN-4-AMINE 2HCL | 92259-85-3 [amp.chemicalbook.com]

- 6. Isoindolin-2-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 2,3-dihydro-1h-isoindol-2-amine hydrochloride (C8H10N2) [pubchemlite.lcsb.uni.lu]

- 8. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]

Isoindolin-2-amine hydrochloride CAS number 53995-97-4

An In-Depth Technical Guide to Isoindolin-2-amine Hydrochloride (CAS 53995-97-4): A Versatile Building Block in Modern Drug Discovery

Abstract

This compound (CAS 53995-97-4) is a heterocyclic organic compound that serves as a valuable and versatile building block in medicinal chemistry and drug development. The isoindoline scaffold is a privileged structure found in numerous clinically significant drugs, known for a wide range of biological activities including immunomodulatory and anti-inflammatory effects.[1][2] This technical guide provides an in-depth analysis of this compound, covering its physicochemical properties, representative synthesis protocols, and critical applications. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its utilization as a key synthetic intermediate. The document details methodologies for analysis, safety and handling protocols, and explores the strategic importance of its reactive 2-amino group for generating diverse molecular libraries aimed at various therapeutic targets.

Introduction to the Isoindoline Scaffold

Heterocyclic compounds form the cornerstone of many active pharmaceutical ingredients (APIs).[1] Among these, the isoindoline framework—a bicyclic structure featuring a benzene ring fused to a pyrrolidine ring—has garnered significant attention from the scientific community.[1][2] Derivatives of this scaffold are present in numerous natural products and pharmaceutical agents, exhibiting a remarkable range of biological activities, including antitumor, diuretic, anti-inflammatory, and cytotoxic properties.[1]

This compound is a salt form of 2-aminoisoindoline. Its primary value lies in its bifunctional nature: the rigid, bicyclic isoindoline core provides a well-defined three-dimensional structure for receptor binding, while the primary amine at the 2-position offers a reactive handle for straightforward chemical modification and library development. This makes it an ideal starting material for synthesizing novel compounds for screening and lead optimization in drug discovery programs.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a chemical is critical for its effective use in synthesis and formulation. This compound is typically supplied as a stable, crystalline powder. Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 53995-97-4 | [3][4] |

| Molecular Formula | C₈H₁₁ClN₂ | [3][4][5] |

| Molecular Weight | 170.64 g/mol | [3] |

| IUPAC Name | 2,3-dihydro-1H-isoindol-2-amine hydrochloride | |

| Appearance | Powder | |

| Melting Point | 202-206 °C | |

| Storage Temperature | Room Temperature | |

| InChI Key | AIKFLHOJAHSLAY-UHFFFAOYSA-N |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not abundantly detailed in readily available literature, a plausible and efficient pathway can be designed based on established organic chemistry principles for related isoindoline structures.[6] A common and logical approach involves the reaction of α,α'-dibromo-o-xylene with a protected hydrazine, followed by deprotection and salt formation.

Causality Behind Experimental Choices: The use of α,α'-dibromo-o-xylene provides the foundational benzene ring and the two benzylic carbons required for forming the pyrrolidine ring of the isoindoline core. Hydrazine hydrochloride is the source of the N-N bond. The reaction is a classical nucleophilic substitution where the nitrogen atoms of hydrazine displace the bromide leaving groups, leading to cyclization. The use of a base like sodium carbonate is essential to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Proposed Synthetic Pathway

Caption: Representative synthetic scheme for Isoindolin-2-amine HCl.

Representative Experimental Protocol

This protocol is a representative example based on standard chemical transformations and should be optimized and validated for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add α,α'-dibromo-o-xylene (1 equiv.) and a suitable solvent such as ethanol or acetonitrile.

-

Addition of Reagents: Add hydrazine monohydrate (2.2 equiv.) and a base such as potassium carbonate (2.5 equiv.) to the solution. The excess hydrazine and base ensure the complete reaction of the starting material and neutralization of the acid byproduct.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude free base, Isoindolin-2-amine.

-

Purification: Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to isolate the pure free base.

-

Salt Formation: Dissolve the purified Isoindolin-2-amine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring.

-

Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a powder.

-

Self-Validation: Confirm the identity and purity of the final product using NMR, LC-MS, and melting point analysis, comparing the results with established data.[3]

Applications in Medicinal Chemistry and Drug Development

The strategic value of this compound is rooted in its utility as a versatile intermediate for creating diverse chemical entities.

The 2-Amino Group: A Gateway to Molecular Diversity

The primary amino group (-NH₂) is a powerful functional handle for a variety of chemical transformations. This allows for the rapid and efficient synthesis of libraries of isoindoline derivatives. Key reactions include:

-

Amide Coupling: Reaction with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds, a common linkage in pharmaceuticals.

-

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which are then reduced to secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, another important pharmacophore.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Caption: Applications of Isoindolin-2-amine HCl as a versatile building block.

Scaffold for Biologically Active Molecules

The broader isoindoline and isoindolinone core is central to several FDA-approved drugs, highlighting its therapeutic relevance.[1][2]

-

Immunomodulators: Lenalidomide and Pomalidomide are iconic drugs for treating multiple myeloma.[1] While they are isoindolin-1-one derivatives, Isoindolin-2-amine provides a non-oxidized core to explore related chemical space.

-

Anti-inflammatory Agents: Apremilast, used for treating psoriasis, also contains a modified isoindoline (phthalimide) core.[1] Studies have also investigated isoindoline derivatives as inhibitors of cyclooxygenase (COX) enzymes.[7]

-

Other CNS Applications: The related 2-aminoindan hydrochloride is used in synthesizing psychoactive drugs and exploring treatments for neurological disorders, suggesting potential avenues for isoindoline-based compounds.[8]

By using this compound, medicinal chemists can rapidly synthesize novel analogues and explore structure-activity relationships (SAR) around this privileged scaffold.

Analytical Methodologies

Rigorous analytical control is essential to ensure the quality and purity of any chemical intermediate used in drug development.

Protocol: Purity Determination by HPLC

This protocol describes a general-purpose method for assessing the purity of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Prep | 1 mg/mL solution in a 50:50 mixture of Water:Acetonitrile |

Causality and Trustworthiness: A C18 column is a standard choice for moderately polar small molecules. The water/acetonitrile gradient allows for the elution of compounds across a wide polarity range. TFA is used as an ion-pairing agent to improve peak shape for the amine. UV detection at 254 nm is effective due to the aromatic benzene ring. This method provides a reliable system for separating the main component from potential impurities.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the molecular structure. Expected signals would include aromatic protons in the ~7.0-7.5 ppm range, two distinct signals for the benzylic protons (-CH₂-) adjacent to the aromatic ring, and a broad signal for the amine protons (-NH₂).

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight. For Isoindolin-2-amine, the expected [M+H]⁺ ion would correspond to the mass of the free base (C₈H₁₀N₂), approximately m/z 135.1. Supplier documentation often includes LC-MS data for verification.[3]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

Based on available safety data sheets, this compound presents the following primary hazards:[9]

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9] Avoid skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[12][13] Some sources note that related compounds can be air-sensitive, so storage under an inert gas (e.g., nitrogen or argon) may be advisable for long-term stability.[12][14]

Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

This compound, CAS 53995-97-4, is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its stable salt form, combined with the synthetically versatile isoindoline scaffold and reactive amino group, provides an efficient starting point for the synthesis of diverse compound libraries. By leveraging this building block, researchers can effectively explore structure-activity relationships and develop novel candidates targeting a wide array of diseases, from cancer to inflammatory conditions. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for unlocking its full potential in the laboratory.

References

- BLD Pharm. 53995-97-4|this compound.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.

- ChemicalBook.

- ChemBK. Isoindolin-2-amine HCl.

- Various Authors.

- Sigma-Aldrich. 2,3-dihydro-1H-isoindol-2-amine hydrochloride | 53995-97-4.

- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Sigma-Aldrich.

- Echemi. 2-AMinoisoindoline-1,3-dione HCl.

- Fisher Scientific.

- Fisher Scientific.

- NIH. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

- Merck Millipore. Complete Monograph Methods.

- Chem-Impex. 2-Aminoindan hydrochloride.

- Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Tokyo Chemical Industry. 4-Aminoisoindoline-1,3-dione 2518-24-3.

- PubMed. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors.

- Chemical Comp

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 53995-97-4|this compound|BLD Pharm [bldpharm.com]

- 4. 53995-97-4 | CAS DataBase [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. vumc.org [vumc.org]

- 14. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Guide: A Comprehensive Analysis of Isoindolin-2-amine Hydrochloride Solubility

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of chemical and pharmaceutical development. It dictates everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide provides an in-depth analysis of the solubility characteristics of Isoindolin-2-amine hydrochloride. As specific experimental data for this compound is not widely published, this document focuses on the fundamental physicochemical principles governing its solubility and provides robust, field-proven protocols for its experimental determination. We will explore the theoretical underpinnings of its pH-dependent aqueous solubility, expected behavior in various organic solvents, and present a self-validating, step-by-step methodology for accurate and reproducible solubility measurement. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this and similar amine hydrochloride salts.

Introduction: The Isoindoline Scaffold and the Imperative of Solubility

The isoindoline heterocyclic core is a "privileged scaffold" in medicinal chemistry, appearing in a number of commercial drugs with applications ranging from oncology to hypertension.[1][2] this compound, as a functionalized derivative, represents a potentially valuable building block for the synthesis of novel chemical entities. However, before its potential can be realized in either synthesis or a final product, a thorough understanding of its physical properties is essential.

Of these properties, solubility is arguably the most critical. Low aqueous solubility is a primary reason for the failure of promising drug candidates, as a compound must be in solution to be absorbed and exert a biological effect.[3][4] Similarly, in process chemistry, solubility dictates the choice of solvents for reactions, crystallizations, and chromatography, directly impacting yield, purity, and cost. This guide therefore serves as a foundational resource for any scientist working with this compound, providing the theoretical context and practical tools necessary to accurately characterize its solubility profile.

Theoretical Framework: Predicting the Solubility Behavior of an Amine Salt

This compound is the salt of a weak base (isoindolin-2-amine) and a strong acid (hydrochloric acid). This structural classification is the single most important factor in predicting its solubility behavior, particularly in aqueous media.

The Critical Influence of pH

The solubility of ionizable compounds is intrinsically linked to the pH of the medium.[5] For a basic amine hydrochloride like Isoindolin-2-amine HCl, the equilibrium between the ionized (salt) form and the non-ionized (free base) form is governed by the solution's pH.

-

Acidic pH (e.g., pH 1-4): In a highly acidic environment, the equilibrium is pushed strongly towards the protonated, ionized form. While one might assume this enhances solubility, the presence of a high concentration of chloride ions from the buffer or titration acid can lead to the common ion effect .[6] This effect can suppress the dissolution of the hydrochloride salt, leading to a decrease in solubility at very low pH values.

-

Mid-Range pH (e.g., pH 5-7): In this range, the compound remains predominantly in its ionized, salt form, which is generally the most water-soluble species. Optimal aqueous solubility is often found in this region.

-

Alkaline pH (e.g., pH > 8): As the pH increases above the pKa of the parent amine, the compound is deprotonated, converting the highly polar hydrochloride salt into the less polar free base. Free bases are typically significantly less soluble in water than their corresponding salts.[7] This will cause the free base to precipitate from the solution, resulting in a sharp drop in the measured total solubility.

This relationship is visualized in the diagram below, illustrating the dominant species at different pH values.

Caption: Relationship between pH and the ionization state of Isoindolin-2-amine.

Solubility in Organic Solvents

The principle of "like dissolves like" provides a qualitative forecast for solubility in organic media. As a salt, this compound is highly polar.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants, making them good candidates for dissolving polar salts. Good solubility is expected.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high polarity and can effectively solvate cations, suggesting they may also be effective solvents.[9]

-

Non-Polar Solvents (e.g., Toluene, Hexane, Chloroform): Due to the high polarity and ionic character of the hydrochloride salt, it is expected to have very poor solubility in these solvents.[10]

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for measuring equilibrium solubility is the shake-flask method.[3][11] It is designed to ensure that the solvent is fully saturated with the solute and that a true thermodynamic equilibrium has been reached between the solid and solution phases.

Rationale and Self-Validation

This protocol is designed to be a self-validating system. True equilibrium is confirmed by measuring solubility at successive time points (e.g., 24 and 48 hours). If the measured concentrations are consistent, equilibrium has been reached. Measuring the pH of the supernatant after equilibration is mandatory, as the compound itself can alter the final pH of the solution.[11]

Required Materials

-

This compound (solid)

-

Selected solvents (e.g., pH-adjusted buffers, organic solvents)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pH meter

-

Analytical balance

-

Quantitative analysis instrumentation (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~10 mg of solid to 1 mL of solvent.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent into each vial. Prepare at least three replicate vials per solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for 24 hours.

-

First Time Point Sampling: After 24 hours, remove the vials. Allow the solid to settle for 30 minutes.

-

Phase Separation: To separate the saturated solution (supernatant) from the undissolved solid, either:

-

Centrifugation (Preferred): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter. Causality Note: This step is critical to remove all solid particles, which would otherwise dissolve during dilution and artificially inflate the solubility measurement.

-

-

Dilution & pH Measurement: Immediately dilute a known aliquot of the clear supernatant into a suitable diluent for analysis. Use another aliquot of the undiluted supernatant to measure the final equilibrium pH.

-

Continued Equilibration: Return the vials to the shaker and continue agitating for another 24 hours (48 hours total).

-

Second Time Point Sampling: Repeat steps 4-6 for the 48-hour time point.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the compound. A standard calibration curve must be prepared.

-

Data Calculation: Calculate the solubility in mg/mL or µg/mL. Compare the 24-hour and 48-hour results. If they are within an acceptable margin (e.g., <10% difference), equilibrium was likely achieved at 24 hours, and this value can be reported. If the 48-hour value is significantly higher, it indicates that a longer equilibration time is necessary.

Experimental Workflow Diagram

Caption: Shake-Flask method workflow for determining thermodynamic solubility.

Data Presentation and Expected Results

All quantitative solubility data must be presented clearly, including all essential parameters. The lack of any of these parameters renders the data incomplete.

Table 1: Template for Reporting Solubility Data for this compound

| Solvent System | Temperature (°C) | Initial pH | Final Equilibrium pH | Solubility (mg/mL) ± SD | Method |

| 0.1 M HCl | 25 | 1.0 | 1.1 | Experimental Value | Shake-Flask/HPLC |

| pH 4.5 Acetate Buffer | 25 | 4.5 | 4.6 | Experimental Value | Shake-Flask/HPLC |

| pH 7.4 PBS | 25 | 7.4 | 7.3 | Experimental Value | Shake-Flask/HPLC |

| Water | 25 | ~6.0 | Experimental Value | Experimental Value | Shake-Flask/HPLC |

| Methanol | 25 | N/A | N/A | Experimental Value | Shake-Flask/HPLC |

| Toluene | 25 | N/A | N/A | Experimental Value | Shake-Flask/HPLC |

Conclusion

While published solubility data for this compound is scarce, a robust characterization is achievable through the application of fundamental physicochemical principles and standardized experimental protocols. Its behavior is expected to be dominated by its nature as a salt of a weak base, exhibiting strong pH-dependence in aqueous media and a preference for polar organic solvents. The shake-flask method, when executed with diligence and the proper controls, provides a reliable pathway to generating high-quality, reproducible solubility data. For any researcher in drug discovery or chemical development, adhering to such a rigorous, methodical approach is not merely best practice—it is essential for making informed decisions that guide successful project outcomes.

References

-

PubChem. (n.d.). 2,3-dihydro-1H-isoindole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoisoindoline-1,3-dione hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Singh, S., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.

-

Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Xu, H. J., et al. (2011). (E)-2-[(2-Chlorobenzylidene)amino]isoindoline-1,3-dione. Acta Crystallographica Section E, E67, o3184. Retrieved from [Link]

- Kiani, A., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

-

Kaur, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- Serajuddin, A. T. M. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 58-66.

- Arora, S., & Anderson, B. D. (2006). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 23(10), 2375-2385.

- Kaur, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 29(1), 215.

- Mitra, A., & Fadda, H. M. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-10.

-

Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

- Al-Kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12, 19047-19061.

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

American Elements. (n.d.). Isoindolin-4-amine dihydrochloride. Retrieved from [Link]

- Liu, Y., et al. (2021).

- Gool, S., et al. (2015). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. European Journal of Pharmaceutical Sciences, 76, 10-18.

-

ResearchGate. (n.d.). Solubility of 5-Aminolevulinic Acid Hydrochloride in Ten Pure Solvents and Three Groups of Binary Mixed Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. issr.edu.kh [issr.edu.kh]

- 8. researchgate.net [researchgate.net]

- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Stability and Storage of Isoindolin-2-amine hydrochloride

This guide provides a comprehensive technical overview of the critical aspects of stability and storage for Isoindolin-2-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable, field-proven protocols to ensure the integrity and reliability of this important chemical entity in a research and development setting.

Introduction: The Chemical Identity and Significance of this compound

This compound is a heterocyclic compound featuring a bicyclic structure composed of a fused benzene ring and a partially saturated pyrrole ring, with an amino group attached to the nitrogen of the pyrrole ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical and research applications. The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules[1]. Understanding the stability of this compound is paramount, as degradation can lead to the formation of impurities, loss of potency, and potentially altered toxicological profiles.

Fundamental Principles of Stability for Amine Hydrochlorides

The stability of this compound is governed by the intrinsic reactivity of its functional groups: the secondary amine within the isoindoline ring, the exocyclic primary amino group, and the hydrochloride salt. Amine hydrochlorides are generally more stable than their corresponding free bases, as the protonation of the nitrogen atom reduces its nucleophilicity and susceptibility to oxidation. However, they are not impervious to degradation, particularly under forcing conditions.

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₁ClN₂ | [2] |

| Molecular Weight | 170.64 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 202-206 °C | [4] |

| Solubility | Soluble in water | [5] |

Recommended Storage and Handling Protocols

To maintain the long-term integrity of this compound, adherence to specific storage and handling protocols is essential. These recommendations are designed to mitigate the risks of degradation from environmental factors.

Optimal Storage Conditions:

-

Temperature: Store in a cool, dry place. Room temperature is generally acceptable for short to medium-term storage[3][4]. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of any potential degradation reactions.

-

Atmosphere: The compound is noted to be air-sensitive[3]. Therefore, it is best stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. This is particularly crucial for long-term storage or for reference standards where the highest purity is required.

-

Moisture: this compound is hygroscopic. Exposure to moisture should be strictly avoided as it can promote hydrolysis and physical changes to the solid[3]. The use of desiccants in the storage container is advised.

-

Light: While specific photostability data for this compound is not extensively published, it is good practice to protect it from light to prevent potential photodegradation[6]. Amber glass vials or storage in a dark cabinet are recommended.

-

Container: Use tightly sealed, appropriate containers. For solid forms, glass vials with tight-fitting caps are suitable.

Handling Procedures:

-

Handling should be performed in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder[3].

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[3].

-

When weighing and transferring the compound, minimize its exposure to the open air to reduce moisture uptake and oxidation.

Potential Degradation Pathways and Mechanisms

Forced degradation studies are instrumental in identifying the potential degradation pathways of a drug substance[7][8]. While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict the likely degradation pathways based on the chemical nature of the isoindoline and amine hydrochloride moieties.

Caption: Predicted degradation pathways of this compound.

Hydrolytic Degradation

Amine hydrochlorides can be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH. The isoindoline ring itself is relatively stable, but under harsh acidic or basic conditions, ring-opening could potentially occur. The N-amino group might also be susceptible to cleavage under certain hydrolytic conditions. Studies on related isoindolinone derivatives have shown resistance to hydrolysis under physiological conditions, suggesting the isoindoline core has a degree of stability[7].

Oxidative Degradation

Oxidation is a significant potential degradation pathway for amines. The primary amino group and the secondary amine within the isoindoline ring are both susceptible to oxidation.

-

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides.

-

Oxidation of the Isoindoline Ring: The benzylic carbon atoms of the isoindoline ring are susceptible to oxidation, which could lead to the formation of isoindolinone (lactam) derivatives[9]. This is a known photo-oxidation pathway for some N-substituted isoindolines[6][9].

Common oxidizing agents used in forced degradation studies include hydrogen peroxide[10].

Photodegradation

Exposure to light, particularly UV light, can induce photodegradation. The aromatic ring in the isoindoline structure can absorb UV radiation, leading to the formation of excited states that can undergo various reactions. Potential photodegradation pathways include N-dealkylation and radical-mediated reactions[3]. The ICH Q1B guideline provides a framework for photostability testing, recommending exposure to a combination of visible and UV light[6].

Thermal Degradation

At elevated temperatures, this compound will decompose. The melting point is reported to be in the range of 202-206 °C, and decomposition would be expected at or above this temperature[4]. Thermal decomposition is likely to be a complex process involving fragmentation of the molecule, potentially releasing gases such as hydrogen chloride, nitrogen oxides, and carbon oxides[3].

Experimental Workflow for Stability Assessment

A robust stability assessment program is crucial for understanding the degradation profile of this compound. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products.

Caption: Experimental workflow for stability assessment.

Protocol for a Forced Degradation Study

The goal of a forced degradation study is to generate a degradation level of 5-20% to ensure that the analytical method is capable of detecting and separating the degradation products[11].

1. Acidic Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol/water).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60-80 °C) and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

2. Basic Hydrolysis:

-

Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.

-

Neutralize the aliquots with 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

-

Prepare a solution of the compound (e.g., 1 mg/mL).

-

Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

-

Store the solution at room temperature, protected from light, and monitor over time.

-

Quench the reaction if necessary before analysis.

4. Photodegradation:

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[6].

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the samples after the exposure period.

5. Thermal Degradation:

-

Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80 °C) for a specified period.

-

Analyze the sample for any degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose[5][12][13].

Key Considerations for Method Development:

-

Column Chemistry: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate compounds with a range of polarities.

-

Detection Wavelength: The UV detection wavelength should be chosen to provide good sensitivity for both the parent compound and potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness[8].

Conclusion and Best Practices Summary

The stability of this compound is a critical factor that can influence the reliability of research and the quality of pharmaceutical development. By understanding its chemical properties and potential degradation pathways, and by implementing robust storage, handling, and analytical protocols, scientists can ensure the integrity of this compound.

Key Takeaways:

-

Storage: Store in a cool, dry, well-ventilated place, under an inert atmosphere, and protected from light and moisture.

-

Handling: Use appropriate PPE in a well-ventilated area. Minimize exposure to the atmosphere.

-

Degradation: Be aware of potential degradation through hydrolysis, oxidation, and photolysis.

-

Analysis: Employ a validated stability-indicating HPLC method to monitor purity and detect degradation products.

-

Forced Degradation: Conduct forced degradation studies to understand the degradation profile and to develop and validate the analytical method.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently work with this compound, ensuring the quality and reproducibility of their results.

References

- Fisher Scientific. Safety Data Sheet: Isoindoline hydrochloride.

- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996).

- SciSpace.

- CGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).

- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. (2019).

- MDPI.

- International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. (2023).

- National Institutes of Health.

- National Institutes of Health.

- International Journal of Pharmaceutical Chemistry and Analysis. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. (2021).

- ResearchGate. Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS MS and Evaluation of their in-silico Safety Assessment. (2020).

- National Institutes of Health.

- Advances in Pharmacology and Pharmacy. Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (2022).

- Journal of Global Trends in Pharmaceutical Sciences.

- Sigma-Aldrich. 2,3-dihydro-1H-isoindol-2-amine hydrochloride.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. (2019).

- BenchChem. Characterization of thiamine hydrochloride degradation products and their experimental impact. (2025).

- MDPI. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024).

- Rasayan Journal of Chemistry. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2024).

- Thoreauchem. This compound-53995-97-4.

- FINETECH INDUSTRY LIMITED. This compound | CAS: 53995-97-4.

- National Institutes of Health. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024).

- ResearchGate. Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions. (2015).

- ACS Publications.

- Archimer. Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. (2012).

- RSC Publishing.

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tailored photocatalysts and revealed reaction pathways for photodegradation of polycyclic aromatic hydrocarbons (PAHs) in water, soil and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]

- 9. Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts [mdpi.com]

- 10. ajpsonline.com [ajpsonline.com]

- 11. ijrpp.com [ijrpp.com]

- 12. scispace.com [scispace.com]

- 13. ijtsrd.com [ijtsrd.com]

A Comprehensive Technical Guide to the Safe Handling of Isoindolin-2-amine Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to the safe and precise handling of chemical reagents. Isoindolin-2-amine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its properties to ensure laboratory safety and experimental reproducibility. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in authoritative data and practical, field-proven insights.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is paramount to anticipating its behavior and handling it safely.

| Property | Data | Source(s) |

| Chemical Formula | C₈H₁₁ClN₂ | [1][2] |

| Molecular Weight | 170.64 g/mol | [3] |

| CAS Number | 53995-97-4 | [1][2][4] |

| Appearance | Solid, powder | [4] |

| Melting Point | 202-206 °C | [4] |

| Storage Temperature | Room Temperature | [4][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Hazard Statements:

-

H315: Causes skin irritation. [5][8] Contact with the skin can lead to redness, itching, and inflammation.

-

H319: Causes serious eye irritation. [5][8] Direct contact with the eyes can result in significant irritation, pain, and potential damage.

-

H335: May cause respiratory irritation. [4][8] Inhalation of dust particles can irritate the respiratory tract, leading to coughing and discomfort.

While specific data for this compound is limited, data from the closely related isoindoline hydrochloride suggests it may be harmful if swallowed, potentially causing gastrointestinal irritation.[6]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of appropriate PPE is the first line of defense in preventing exposure. The following PPE ensemble creates a self-validating system, ensuring overlapping layers of protection.

-

Eye and Face Protection: Always wear chemical safety glasses with side shields or goggles that conform to NIOSH (US) or EN 166 (EU) standards.[5][9] A face shield should be used in situations where there is a significant risk of splashing or dust generation.[5]

-

Hand Protection: Wear impervious gloves, such as nitrile rubber. Regularly inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.

-

Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.[6]

-

Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary for handling small quantities. However, if dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator is recommended.[9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a laboratory fume hood to minimize inhalation of dust.[5][9]

-

Avoiding Dust Formation: This compound is a solid powder, making dust generation a primary concern.[4] Avoid actions that can create dust clouds, such as vigorous shaking or scraping. Use appropriate tools for transferring the solid.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in areas where chemicals are handled.

Storage

-

Container Integrity: Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.[6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[5][6] Some sources recommend storage under an inert atmosphere, which can help to prevent degradation of the compound over time.[5][6]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Inhalation: If inhaled, immediately move the affected person to fresh air.[1][5][6] If breathing is difficult or symptoms persist, seek medical attention.[1][6]

-

Skin Contact: If the compound comes into contact with the skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5][6] Remove contaminated clothing.[6] If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: In case of eye contact, immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][5][6] Remove contact lenses if present and easy to do.[5][6] Continue rinsing and seek immediate medical attention.[5][6]

-

Ingestion: If swallowed, rinse the mouth with water.[1][5] Do not induce vomiting.[1] Seek medical attention if you feel unwell.[6]

Spill and Leak Management

-

Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[5]

-

Control Ignition Sources: Remove all sources of ignition.[1]

-

Containment and Cleanup:

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[1][5]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[5][6]

-

Specific Hazards: Thermal decomposition of the compound can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][7]

Toxicological Information

The primary toxicological concerns with this compound are its irritant effects on the skin, eyes, and respiratory system.[5][6] There is no data available to suggest that the compound is a carcinogen, mutagen, or reproductive toxin.[6]

Experimental Workflow Diagrams

To visually represent the logical flow of safety procedures, the following diagrams have been created using Graphviz.

Standard Handling Protocol

Caption: Standard protocol for handling this compound.

Emergency Response to a Spill

Caption: Step-by-step response to a chemical spill.

Conclusion

While this compound is a valuable reagent in research and development, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its chemical properties, adhering to rigorous safety protocols, and being prepared for emergency situations, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

-

Angene Chemical. (2021, May 1). Safety Data Sheet: Isoindoline hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-dihydro-1H-isoindole hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-dihydro-1h-isoindol-2-amine hydrochloride (C8H10N2). Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound-53995-97-4. Retrieved from [Link]

-

American Elements. (n.d.). Isoindolin-4-amine dihydrochloride. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound-53995-97-4 - Thoreauchem [thoreauchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2,3-dihydro-1H-isoindol-2-amine hydrochloride | 53995-97-4 [sigmaaldrich.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,3-dihydro-1H-isoindole hydrochloride | C8H10ClN | CID 12311031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdnisotopes.com [cdnisotopes.com]

The Isoindoline Scaffold: A Comprehensive Technical Guide to its Synthesis

Introduction: The Privileged Isoindoline Core in Modern Chemistry

The isoindoline scaffold, a bicyclic heterocyclic system featuring a benzene ring fused to a pyrrolidine ring, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its rigid, yet three-dimensional, framework provides an ideal template for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1] This has led to the incorporation of the isoindoline core into a diverse array of approved pharmaceuticals, treating conditions ranging from multiple myeloma and inflammation to hypertension and obesity.[3][4][5] Notable examples include the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, which highlight the profound biological impact of this heterocyclic system.[3][4]

Beyond its pharmaceutical importance, the unique electronic and structural properties of isoindoline derivatives have made them valuable in the development of novel dyes, pigments, and agrochemicals.[2] The continued interest in this scaffold necessitates a deep understanding of its synthetic methodologies, from classical approaches to modern, highly efficient catalytic systems. This guide provides a comprehensive overview of the key strategies for constructing the isoindoline core, offering field-proven insights for researchers, scientists, and drug development professionals.

Classical Approaches Revisited: Synthesis from Phthalimide Precursors

The Gabriel Synthesis: A Cornerstone of Amine Chemistry

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a foundational method for the synthesis of primary amines and, by extension, N-substituted isoindolines.[6][7] The process begins with the deprotonation of phthalimide to form a nucleophilic phthalimide salt, which then undergoes an SN2 reaction with an alkyl halide.[6][8] The resulting N-alkylphthalimide can then be cleaved, typically with hydrazine, to release the primary amine.[6][8]

While traditionally used for synthesizing acyclic primary amines, the Gabriel synthesis provides a reliable route to the isoindoline-1,3-dione (phthalimide) core, which can be further modified. The key to this method's enduring utility is its prevention of over-alkylation, a common issue when reacting alkyl halides directly with ammonia or primary amines.[6][7]

Experimental Protocol: Gabriel Synthesis of N-Benzylphthalimide

-

Deprotonation: To a solution of phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.2 eq) or potassium hydride (1.1 eq). Stir the mixture at room temperature for 1 hour to form the potassium phthalimide salt.

-

Alkylation: Add benzyl bromide (1.1 eq) to the reaction mixture. Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into ice water. The N-benzylphthalimide product will precipitate and can be collected by filtration, washed with water, and dried.

Reductive Routes from Phthalimides

The isoindoline core can be accessed directly from N-substituted phthalimides through reduction. This approach is particularly useful for synthesizing isoindolines with a variety of substituents on the nitrogen atom.

A common and effective method involves the reduction of the phthalimide carbonyl groups using a strong reducing agent like lithium aluminum hydride (LiAlH4).[3] This two-step process first generates the corresponding isoindoline.

Experimental Protocol: Reduction of N-Alkylphthalimide to N-Alkylisoindoline

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Phthalimide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the N-alkylphthalimide (1.0 eq) in anhydrous THF.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Filter the resulting aluminum salts and wash with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude N-alkylisoindoline, which can be purified by column chromatography or distillation.

The Versatility of ortho-Phthalaldehyde: A Key Building Block

Ortho-phthalaldehyde (OPA) is a highly versatile and widely used precursor for the synthesis of isoindoline and isoindole derivatives due to its two adjacent aldehyde functionalities.[9]

Reductive Amination

A straightforward and high-yielding approach to N-substituted isoindolines is the reductive amination of OPA with a primary amine. This one-pot reaction typically involves the formation of an intermediate imine or hemiaminal, which then undergoes intramolecular cyclization and subsequent reduction.

Experimental Protocol: One-Pot Reductive Amination of OPA

-

Reaction Setup: Dissolve ortho-phthalaldehyde (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

-

Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture at 0 °C.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.

Three-Component Reactions for Isoindole Synthesis

OPA can also participate in three-component reactions with amines and a third component, such as a thiol or a phosphine, to generate highly substituted and often fluorescent isoindoles.[10][11] These reactions proceed through the initial formation of an imine from OPA and the amine, followed by nucleophilic attack of the third component and subsequent cyclization.[10] While this method directly yields the oxidized isoindole core, the resulting isoindoles can be reduced to the corresponding isoindolines if desired. The stability of the resulting isoindole is often dependent on the steric bulk of the substituents.[9][12]

Modern Synthetic Strategies: Cycloadditions and Catalysis

In recent years, more sophisticated and efficient methods for constructing the isoindoline core have emerged, with cycloaddition reactions and transition-metal catalysis at the forefront.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and atom-economical way to construct the bicyclic isoindoline framework in a single step with high stereocontrol.

-

Diels-Alder Reactions: Intramolecular Diels-Alder reactions of substrates containing a diene and a dienophile tethered by a nitrogen atom can lead to the formation of complex, fused isoindoline systems.[13][14] This strategy is particularly valuable in natural product synthesis.[13][14]

-

1,3-Dipolar Cycloadditions: The reaction of in situ generated azomethine ylides with dipolarophiles is a classic and effective method for constructing the pyrrolidine ring of the isoindoline core.[14][15][16] This approach allows for the creation of a wide range of substituted isoindolines.

Conceptual Workflow: 1,3-Dipolar Cycloaddition for Isoindoline Synthesis

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Stability of o-phthalaldehyde-derived isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 15. CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Mechanism of Action of Isoindolin-2-amine Hydrochloride in Synthesis

Abstract

Isoindolin-2-amine hydrochloride is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. This technical guide provides an in-depth exploration of its core mechanism of action, primarily focusing on its role as a potent nucleophile in the construction of diverse nitrogen-containing heterocycles. We will delve into the fundamental principles governing its reactivity, the causal factors behind experimental choices, and provide validated protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this reagent. The isoindoline scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic incorporation of an N-amino group expands its synthetic utility, offering a gateway to a rich diversity of molecular architectures.

Introduction: The Isoindolin-2-amine Scaffold

The isoindoline core, a bicyclic structure containing a fused benzene ring and a partially saturated pyrrolidine ring, is a cornerstone in the design of pharmacologically active agents.[1][2] The introduction of an amine functionality at the 2-position, as in isoindolin-2-amine, transforms it into a substituted hydrazine derivative. This structural modification is key to its primary mechanism of action: nucleophilic attack via the terminal amino group.

The commercially available hydrochloride salt form ensures stability and ease of handling. However, as we will explore, the protonated nature of the amine necessitates careful consideration of reaction conditions to unleash its nucleophilic potential.

Core Mechanism of Action: Nucleophilic Condensation

The principal mechanism of action of this compound in synthesis is its function as a nucleophile, specifically in condensation reactions with electrophilic partners, most notably carbonyl compounds. This reactivity is analogous to that of hydrazine and its derivatives, leading to the formation of hydrazones, which in this case are isoindolin-2-yl-imines.

The Role of Basicity and pH in Activating the Nucleophile

This compound exists as a salt, with the terminal amino group protonated. This protonation significantly diminishes the nucleophilicity of the nitrogen atom due to the positive charge. Therefore, for the reaction to proceed, the free base form of isoindolin-2-amine must be generated in situ. This is typically achieved by the addition of a mild base.

The choice of base and the control of pH are critical. A pH that is too low will result in the majority of the isoindolin-2-amine remaining in its protonated, non-nucleophilic state. Conversely, a pH that is too high may lead to undesired side reactions of the carbonyl compound, such as self-condensation (e.g., aldol condensation). Optimal reaction rates for imine formation are generally achieved in a slightly acidic to neutral medium (pH 4-6), which allows for a sufficient concentration of the deprotonated amine while also facilitating the dehydration step.

Diagram 1: Acid-Base Equilibrium of this compound

Caption: Acid-base equilibrium illustrating the activation of the nucleophile.

Mechanism of Isoindolin-2-yl-imine (Hydrazone) Formation

The reaction with aldehydes and ketones proceeds through a well-established two-step mechanism:

-

Nucleophilic Addition: The deprotonated isoindolin-2-amine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable C=N double bond, yielding the isoindolin-2-yl-imine product. This dehydration step is often the rate-determining step and is catalyzed by acid.

Diagram 2: Mechanism of Isoindolin-2-yl-imine Formation

Caption: Stepwise mechanism of hydrazone formation from isoindolin-2-amine.

Synthetic Applications and Protocols

The formation of the isoindolin-2-yl-imine scaffold is a gateway to a multitude of more complex molecular architectures.

Synthesis of Isoindolin-2-yl-imines

This is the most direct application of this compound's mechanism of action. The resulting imines are stable compounds and can be valuable intermediates or final products with potential biological activity.

Experimental Protocol: Synthesis of (E)-N-(benzylidene)isoindolin-2-amine

This protocol is a representative example of the condensation reaction.

-

Materials:

-

This compound

-

Benzaldehyde

-

Sodium acetate

-

Ethanol

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add sodium acetate (1.1 eq). Stir the mixture at room temperature for 15 minutes.

-

Add benzaldehyde (1.0 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, slowly add water to the mixture to induce precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain (E)-N-(benzylidene)isoindolin-2-amine.

-

Table 1: Representative Data for the Synthesis of Isoindolin-2-yl-imines

| Aldehyde/Ketone | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Sodium Acetate | Ethanol | 3 | 85-95 | Adapted from[3] |

| 4-Methoxybenzaldehyde | Triethylamine | Methanol | 4 | 92 | General Hydrazone Synthesis |

| Acetophenone | Pyridine | Toluene | 6 | 78 | General Hydrazone Synthesis |

| Cyclohexanone | Sodium Bicarbonate | Dichloromethane | 5 | 88 | General Hydrazone Synthesis |

Multicomponent Reactions (MCRs)

This compound can participate as the amine component in multicomponent reactions, offering a rapid and efficient route to complex molecules. A notable example is the Ugi four-component reaction (U-4CR).

In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine in a one-pot synthesis to form a bis-amide.[4][5][6][7] When isoindolin-2-amine is used, the initial condensation with the aldehyde forms the isoindolin-2-yl-imine in situ. This imine then reacts with the isocyanide and the carboxylic acid to generate a complex, highly functionalized molecule incorporating the isoindoline scaffold.

Diagram 3: Isoindolin-2-amine in an Ugi Four-Component Reaction

Caption: Role of isoindolin-2-amine in a one-pot Ugi reaction.

Synthesis of Fused Nitrogen-Containing Heterocycles

The isoindolin-2-yl-imine products can serve as versatile precursors for the synthesis of more complex, fused heterocyclic systems. For example, the imine functionality can undergo further cyclization reactions. One such application is in the synthesis of triazole derivatives. While direct examples with isoindolin-2-amine are not extensively documented, the chemistry of related hydrazones provides a strong precedent. For instance, N-amino-triazoles can be synthesized from β-keto esters and a hydrazine derivative in the presence of an azide source.[8] The N-amino group of isoindolin-2-amine can similarly be envisioned to participate in cycloaddition reactions to form fused triazolo-isoindoline systems.[9]

Spectroscopic Characterization

The products derived from this compound can be readily characterized using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The formation of an isoindolin-2-yl-imine is confirmed by the appearance of a characteristic singlet for the imine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. The aromatic protons of the isoindoline and the substituent from the carbonyl compound will also be present in the aromatic region.

-

¹³C NMR Spectroscopy: The imine carbon (C=N) typically appears in the range of δ 140-160 ppm.

-

Infrared (IR) Spectroscopy: The formation of the imine is indicated by the appearance of a C=N stretching vibration around 1620-1690 cm⁻¹ and the disappearance of the C=O stretch of the starting aldehyde/ketone and the N-H stretches of the primary amine.

Table 2: Representative Spectroscopic Data for (E)-N-(benzylidene)isoindolin-2-amine

| Technique | Key Signal | Chemical Shift / Wavenumber |

| ¹H NMR (CDCl₃) | Imine Proton (-CH=N-) | δ 8.5 ppm (s, 1H) |

| ¹³C NMR (CDCl₃) | Imine Carbon (C=N) | δ 158.5 ppm |